2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride
Overview
Description
SSR-504734 is a small molecule drug that acts as a selective and reversible inhibitor of glycine transporter 1 (GlyT1). It was initially developed by Sanofi for potential therapeutic applications in treating schizophrenia and other neurological disorders . The molecular formula of SSR-504734 is C20H21Cl2F3N2O .
Preparation Methods
The synthesis of SSR-504734 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzamide core and the introduction of the trifluoromethyl group. The synthetic route typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through a series of reactions, including amide bond formation and aromatic substitution.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial production methods for SSR-504734 would involve scaling up these synthetic routes while ensuring high purity and yield. This may include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
SSR-504734 undergoes various chemical reactions, including:
Oxidation: SSR-504734 can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of SSR-504734.
Scientific Research Applications
SSR-504734 has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: SSR-504734 is used as a tool compound to study the inhibition of glycine transporter 1 and its effects on glycine levels in biological systems.
Biology: In biological research, SSR-504734 is used to investigate the role of glycine transporter 1 in neurotransmission and its impact on neurological functions.
Medicine: SSR-504734 has shown promise in preclinical studies for the treatment of schizophrenia, anxiety, and depression. .
Mechanism of Action
SSR-504734 exerts its effects by selectively inhibiting glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into glial cells, thereby regulating glycine levels in the central nervous system. By inhibiting GlyT1, SSR-504734 increases the availability of glycine at the synaptic cleft, enhancing glycinergic neurotransmission .
The molecular targets of SSR-504734 include the glycine transporter 1 protein, and its mechanism involves binding to the transporter and blocking glycine reuptake. This leads to increased glycine levels, which can modulate the activity of N-methyl-D-aspartate (NMDA) receptors and other glycine receptors .
Comparison with Similar Compounds
SSR-504734 is part of a class of compounds known as glycine transporter 1 inhibitors. Similar compounds include:
Sarcosine: A naturally occurring amino acid that also inhibits glycine transporter 1 and has shown antipsychotic activity in clinical studies.
RO4993850: A glycine transporter 1 inhibitor with similar pharmacological properties to SSR-504734.
SSR-504734 is unique in its specific chemical structure and its reversible inhibition of glycine transporter 1. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications.
Biological Activity
Overview
2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride, commonly known as SSR504734, is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). This compound has garnered attention for its potential therapeutic applications in treating various neurological disorders, particularly schizophrenia. Its mechanism of action involves enhancing glutamatergic neurotransmission by increasing extracellular glycine levels, which subsequently influences dopaminergic activity in the brain.
SSR504734 functions primarily as a GlyT1 inhibitor , leading to increased glycine availability in the synaptic cleft. This increase enhances the activity of NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that SSR504734 can facilitate dopamine release in the nucleus accumbens when stimulated by the basolateral amygdala, suggesting its role in modulating reward pathways associated with dopamine-related disorders .
Dopaminergic Modulation
- Study Findings : SSR504734 was shown to enhance dopamine release in response to electrical stimulation of the basolateral amygdala at specific frequencies (20 Hz and 40 Hz). This effect was dependent on glutamatergic tone, indicating that GlyT1 inhibition can significantly influence dopaminergic signaling in the brain .
Anticancer Activity
While SSR504734 is primarily studied for its effects on neurotransmission, some derivatives and related compounds have been evaluated for anticancer properties. For example, studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines, although direct evidence for SSR504734's anticancer activity remains limited .
Antifungal Activity
Research exploring structurally similar compounds has indicated potential antifungal properties against strains like Candida albicans. For instance, a related compound showed significant inhibitory effects on biofilm formation and viability of fluconazole-resistant strains. While SSR504734 itself has not been extensively studied for antifungal activity, its structural analogs suggest a possible avenue for future research in this area .
Comparative Biological Activity Table
Case Studies
Several studies have documented the effects of SSR504734 in animal models:
- Dopaminergic Activity : In anesthetized rats, administration of SSR504734 resulted in increased extracellular glycine levels and enhanced dopamine release upon stimulation of the nucleus accumbens. This suggests a potential therapeutic role in conditions like schizophrenia where dopaminergic dysregulation is prevalent .
- Behavioral Studies : Behavioral assays in rodent models have indicated that SSR504734 may improve cognitive deficits associated with schizophrenia by modulating glutamate and dopamine pathways, although further clinical studies are necessary to validate these findings in humans .
Properties
IUPAC Name |
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N2O.ClH/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16;/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27);1H/t16-,18-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCZZYKACZXKHK-AKXYIILFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615571-23-8 | |
Record name | SSR-504734 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615571238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SSR-504734 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L297UZF32G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.